![molecular formula C18H27N3O2 B2968996 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176124-47-1](/img/structure/B2968996.png)

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

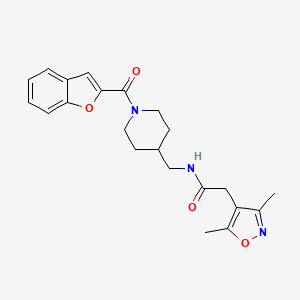

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The piperidine ring is attached to a dihydropyrimidinone group, which is a heterocyclic compound containing a pyrimidine ring. The presence of these functional groups suggests that this compound could have potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a dihydropyrimidinone group. The stereochemistry at the 1 and 4 positions of the piperidine ring could potentially have a significant impact on the compound’s biological activity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperidine nitrogen could act as a nucleophile in reactions with electrophiles. The carbonyl group in the dihydropyrimidinone could also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could increase the compound’s basicity, while the dihydropyrimidinone group could increase its polarity .Scientific Research Applications

Synthesis and Characterization

- The compound is involved in the synthesis of polyamides containing uracil and adenine, which are useful in the development of materials with unique properties. Hattori and Kinoshita (1979) demonstrated its application in the synthesis of polyamides with molecular weights ranging from 1000 to 5000, highlighting its utility in polymer chemistry (Hattori & Kinoshita, 1979).

Crystallography and Molecular Structure

- In a study by Orozco et al. (2009), the compound was used to form a salt-type adduct with piperidine, which was then characterized through crystallography. This study provides insight into the molecular structure and hydrogen bonding patterns of such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Medicinal Chemistry and Drug Design

- The compound plays a role in the synthesis of various pharmaceuticals. For instance, Desai et al. (2016) synthesized a series of derivatives with antimicrobial activity, indicating its potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016).

Advanced Chemical Synthesis

- The compound is involved in advanced chemical syntheses, such as the work by Feskov et al. (2019), who designed and synthesized isosteres of piperidine, piperazine, and morpholine. These studies are crucial for developing new chemical entities in drug discovery (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Anti-Tumor and Anti-Angiogenic Activities

- Kambappa et al. (2017) synthesized derivatives of the compound and evaluated them for anti-angiogenic and DNA cleavage activities. These findings are significant for cancer research, particularly in exploring new treatments (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNKJNYEZDYVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)